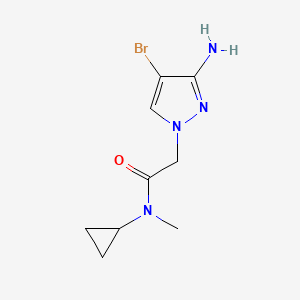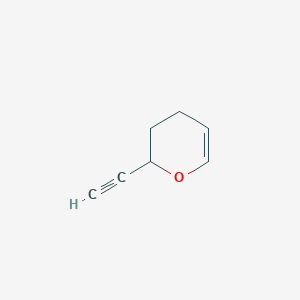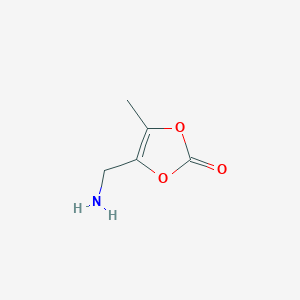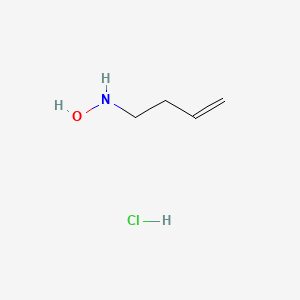![molecular formula C11H13F3N2 B13486949 4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13486949.png)
4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be constructed from cyclic or acyclic precursors, and then functionalized to introduce the trifluoromethylphenyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions followed by purification steps to ensure high purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane .
Aplicaciones Científicas De Investigación
4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
4-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one: This compound has a similar structure but with a different functional group.
4-(Trifluoromethyl)phenol: This compound features a trifluoromethyl group attached to a phenol ring.
Uniqueness
4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C11H13F3N2 |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-3-1-7(2-4-8)9-5-16-6-10(9)15/h1-4,9-10,16H,5-6,15H2 |
Clave InChI |
HSDUYCABSJKPPH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)N)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13486895.png)



![4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486922.png)





